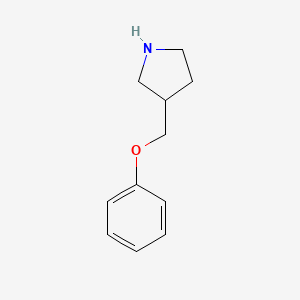

3-(Phenoxymethyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-(phenoxymethyl)pyrrolidine |

InChI |

InChI=1S/C11H15NO/c1-2-4-11(5-3-1)13-9-10-6-7-12-8-10/h1-5,10,12H,6-9H2 |

InChI Key |

SFQSAOHZCPJACU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1COC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Phenoxymethyl Pyrrolidine and Analogues

Stereoselective Construction of the Pyrrolidine (B122466) Ring System

The creation of the pyrrolidine ring with defined stereochemistry is a central challenge in organic synthesis. Methodologies can be broadly categorized into the functionalization of existing chiral pyrrolidine precursors, often derived from proline or 4-hydroxyproline, and the de novo cyclization of acyclic starting materials. mdpi.comresearchgate.net

Asymmetric Synthesis Approaches to Substituted Pyrrolidines

Asymmetric synthesis is paramount for accessing enantiomerically pure pyrrolidine derivatives. A variety of catalytic and auxiliary-based methods have been developed to control the formation of stereocenters during ring construction.

One prominent strategy is the catalytic asymmetric functionalization of C-H bonds. For instance, a cobalt(II)-based catalytic system has been developed for the enantioselective intramolecular alkylation of aliphatic C(sp³)—H bonds, enabling the stereoselective synthesis of α-substituted pyrrolidines from acyclic aliphatic diazo compounds. scispace.com This metalloradical-catalyzed approach involves a sequential radical H-atom abstraction and radical substitution, providing a novel retrosynthetic disconnection for ring structures. scispace.com

Organocatalysis also offers powerful tools for asymmetric pyrrolidine synthesis. A cascade aza-Michael/Michael addition of N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones, catalyzed by a chiral bifunctional catalyst derived from cinchonidine (B190817), yields highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position. researchgate.net This method produces the desired products in high yields with good diastereo- and enantioselectivities. researchgate.net Another organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence has been developed to create highly functionalized trifluoromethylated pyrrolidines with three contiguous stereocenters. researchgate.net

Kinetic resolution of racemic substrates provides another avenue to enantioenriched pyrrolidines. The 'Clip-Cycle' strategy, which involves an alkene metathesis followed by a chiral phosphoric acid-catalyzed aza-Michael reaction, has been used to resolve racemic 2- and 3-substituted cyclization precursors, yielding chiral pyrrolidines. whiterose.ac.uk

Heterogeneous catalytic hydrogenation of substituted pyrrole (B145914) systems over rhodium catalysts can also be highly diastereoselective, affording functionalized pyrrolidines with up to four new stereocenters. researchgate.net The stereochemical outcome is often directed by an existing stereocenter on a substituent, which guides the hydrogenation of the pyrrole ring. researchgate.net

Table 1: Examples of Asymmetric Pyrrolidine Synthesis

| Precursors | Catalyst/Reagent | Product Type | Yield | Stereoselectivity (dr or ee) | Ref |

|---|---|---|---|---|---|

| N-(1'-methylpyrrole-2'-acetyl)-(S)-proline methyl ester | Rhodium | Pyrrolidine derivative | 98% | 95% de | researchgate.net |

| Ethyl 2-(3'-methoxy-1'-methyl-1H-pyrrol-2'-yl)-2-oxoacetate | 5% Rh/Al₂O₃ | Pyrrolidine derivative | 91% | Single diastereomer | researchgate.net |

| N-tosyl aminomethyl enone + trans-α-cyano-α,β-unsaturated ketone | Chiral cinchonidine derivative | 2,3,3,4-tetrasubstituted pyrrolidine | 72-82% | 7:1-16:1 dr, 56-99% ee | researchgate.net |

Ring-Closing Metathesis Strategies in Pyrrolidine Synthesis

Ring-closing metathesis (RCM) has become a powerful and versatile method for the synthesis of cyclic compounds, including pyrrolidines. acs.org This reaction, typically catalyzed by well-defined ruthenium complexes like the Grubbs catalysts, involves the intramolecular cyclization of an acyclic diene or enyne precursor. acs.orgorganic-chemistry.org

The RCM of diallylamine (B93489) derivatives is a direct and efficient route to 2,5-dihydro-1H-pyrroles (pyrrolines), which can be subsequently reduced to the corresponding pyrrolidines. tandfonline.com Fast and effective RCM of diallylamine derivatives bearing coumarin, quinolone, or substituted benzene (B151609) moieties has been achieved using first-generation Grubbs catalysts under mild conditions, yielding the pyrroline (B1223166) derivatives in high yields (70–95%). tandfonline.com

A significant advancement is the ring-closing enyne metathesis (RCEM), which is an atom-economical process that produces conjugated dienes useful for further transformations like Diels-Alder reactions. acs.orgorganic-chemistry.org This method has been successfully applied to the synthesis of chiral pyrrolidine derivatives from enyne substrates containing a basic or nucleophilic nitrogen atom, proceeding smoothly even without the presence of ethylene (B1197577) gas. organic-chemistry.orgacs.org

Table 2: Ring-Closing Metathesis for Pyrrolidine Synthesis

| Substrate Type | Catalyst | Product Type | Yield | Conditions | Ref |

|---|---|---|---|---|---|

| Diallylamine derivatives | Grubbs 1st Gen. | Pyrroline derivatives | 70-95% | Mild, rt | tandfonline.com |

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Formation

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most elegant and efficient strategies for the regio- and stereoselective synthesis of the pyrrolidine ring. tandfonline.comrsc.org This methodology allows for the construction of complex, polysubstituted pyrrolidines from relatively simple acyclic precursors in a single step. tandfonline.comnih.gov

Azomethine ylides, which are 1,3-dipoles, can be generated in situ through various methods, most commonly via the thermal or base-induced decarboxylative condensation of an α-amino acid with a carbonyl compound. tandfonline.commdpi.com The resulting ylide then reacts with an alkene (dipolarophile) to form the five-membered pyrrolidine ring. tandfonline.com Metal-catalyzed asymmetric versions of this reaction have become a cornerstone for the enantioselective synthesis of pyrrolidines. rsc.org A combination of a transition metal salt (e.g., AgOAc) and a chiral ligand can coordinate to the azomethine ylide precursor, creating a chiral environment that directs the cycloaddition to produce a specific enantiomer of the pyrrolidine product. rsc.orgnih.gov

Multicomponent reactions (MCRs) based on this strategy have been developed for the synthesis of structurally diverse spiro-pyrrolidine heterocycles. tandfonline.comacs.org For example, a one-pot, three-component reaction of indenoquinoxalone, an α-amino acid (like L-proline), and a 3-nitrochromene as the dipolarophile generates complex spiroindenoquinoxaline pyrrolidine derivatives. tandfonline.com Glycine-derived oxazolidine-5-ones can also serve as precursors to azomethine ylides for making various pyrrolidine-containing polycyclic compounds. mdpi.com

Table 3: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product | Yield | Stereoselectivity (ee) | Ref |

|---|---|---|---|---|---|---|

| Aldimine + N-methylmaleimide | AgOAc + Chiral FAM ligand | 1,3-DC | Heteroaryl-substituted pyrrolidine | up to 89% | up to 95% | nih.gov |

| Indenoquinoxalone + L-proline | 3-Nitrochromene | Thermal or MW | Spiroindenoquinoxaline pyrrolidine | Good | N/A | tandfonline.com |

Nucleophilic Cyclization Pathways for Pyrrolidine Derivatives

Intramolecular nucleophilic cyclization is a fundamental strategy for forming the pyrrolidine ring. nih.gov This approach involves an acyclic precursor containing a nucleophilic nitrogen atom and an electrophilic carbon center, which react to close the five-membered ring.

One such method is the phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles. acs.org This reaction proceeds via a 5-endo-trig cyclization, a pathway that can be challenging to achieve, to construct functionalized 2,4-disubstituted pyrrolidines under mild conditions. acs.org

Another approach involves the intramolecular SN2′ cyclization of N-alkoxyl amines. nih.gov In this method, hydroxylamines, generated via the reduction of oximes, possess the ideal nucleophilicity for intramolecular cyclization onto an allylic bromide, avoiding intermolecular side reactions and yielding N-alkoxyl pyrrolidines with good stereoselectivity. nih.gov

Acid-catalyzed cyclization of imines derived from amino-acetals also provides a pathway to pyrrolidine derivatives. For example, N-(4,4-diethoxybutyl)imines undergo an acid-catalyzed intramolecular cyclization, which proceeds through a mechanism different from a simple intramolecular Mannich reaction, to form 3-substituted pyrrolidine structures. rsc.org Furthermore, a one-pot sequential Wittig/nucleophilic addition/cyclization reaction has been developed for the synthesis of pyrrolidin-2-ones, where a ketenimine intermediate undergoes nucleophilic attack by a primary amine followed by cyclization. researchgate.net

Strategies for Phenoxymethyl (B101242) Group Incorporation

Once the pyrrolidine core is constructed, or if a suitable precursor like 3-hydroxypyrrolidine is used, the final step is the incorporation of the phenoxymethyl group. This is typically achieved through an etherification reaction.

Etherification Reactions at the Pyrrolidine Scaffold

The formation of the aryl ether linkage between the pyrrolidine ring and the phenol (B47542) moiety is a key transformation. The Mitsunobu reaction is a powerful and widely used method for this purpose. nih.gov This reaction allows for the coupling of a primary or secondary alcohol, such as N-Boc-3-hydroxypyrrolidine, with a phenolic compound under mild, neutral conditions using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). nih.gov This method is particularly valuable as it proceeds with inversion of configuration at the alcohol's stereocenter, providing a high degree of stereochemical control.

Another common strategy is the Williamson ether synthesis, which involves the reaction of a sodium or potassium phenoxide with a pyrrolidine bearing a suitable leaving group (e.g., tosylate, mesylate, or halide) at the 3-position. nih.gov For example, the phenoxy group can be introduced by the displacement of a tosylate group on a protected 2-(hydroxymethyl)pyrrolidine derivative with sodium phenoxide in a polar aprotic solvent like DMF. nih.govnih.gov The regioselectivity of this substitution preferentially occurs at the 3-position of the pyrrolidine due to a combination of steric and electronic factors.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-(Phenoxymethyl)pyrrolidine |

| 4-Hydroxyproline |

| Proline |

| N-Boc-3-hydroxypyrrolidine |

| Grubbs catalysts |

| Triphenylphosphine |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| N-tosyl aminomethyl enone |

| trans-α-cyano-α,β-unsaturated ketone |

| Indenoquinoxalone |

| 3-Nitrochromene |

| L-proline |

| Silver acetate (B1210297) (AgOAc) |

| N-allylic substituted α-amino nitrile |

| N-alkoxyl amine |

| N-(4,4-diethoxybutyl)imine |

| Diallylamine |

Sustainable and Green Chemistry Approaches in Pyrrolidine Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly influencing the synthesis of pharmaceutical scaffolds. rsc.orgmdpi.com

Catalytic Methodologies for Pyrrolidine Scaffolds

Catalysis is a cornerstone of green chemistry, offering pathways that are more selective and efficient than stoichiometric reactions. For pyrrolidine synthesis, a wide range of catalytic systems have been developed.

Organocatalysis : Proline and its derivatives are well-known organocatalysts for various asymmetric transformations. mdpi.com A notable green approach is the use of β-cyclodextrin, a supramolecular catalyst, for the eco-friendly one-pot, three-component synthesis of substituted pyrrolidin-2-ones. bohrium.com This reaction proceeds at room temperature in a water-ethanol mixture, avoiding the need for toxic metal catalysts or volatile organic solvents. bohrium.com Similarly, L-Pyrrolidine-2-carboxylic acid sulfate (B86663) (LPCAS) has been employed as a recyclable acidic ionic liquid catalyst for multicomponent reactions under solvent-free conditions. scirp.org

Metal Catalysis : Transition-metal catalysis is a versatile tool for constructing C-C and C-N bonds. nih.gov Copper-catalyzed 1,3-dipolar cycloadditions of azomethine ylides are a classic method for pyrrolidine synthesis. sci-hub.se More advanced methods include iridium-catalyzed N-heterocyclization of primary amines with diols and rhodium-catalyzed intramolecular C-H amination to form the pyrrolidine ring. organic-chemistry.org Silver carbonate (Ag₂CO₃) has been shown to effectively catalyze the [3+2] cycloaddition between N-tert-butanesulfinylazadienes and azomethine ylides to produce densely substituted pyrrolidines with high diastereoselectivity. acs.org

Solvent-Free and Alternative Solvent Systems

A key principle of green chemistry is the reduction or elimination of hazardous solvents.

Solvent-Free Synthesis : Performing reactions without a solvent (neat conditions) can significantly reduce waste and simplify purification. mdpi.com Mechanochemical grinding is one such technique, where pyrrolidine itself can act as a catalyst in the solvent-free preparation of other heterocyclic compounds. researchgate.net The synthesis of various bioactive molecules has been achieved under solvent-free conditions, often with catalytic amounts of an acidic ionic liquid or by using microwave irradiation. scirp.orgchim.it

Alternative Solvents : When a solvent is necessary, green alternatives to conventional volatile organic compounds are preferred. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. mdpi.com Several multicomponent reactions for synthesizing pyrrolidine derivatives have been successfully demonstrated in water or water-ethanol mixtures. rasayanjournal.co.inbohrium.commdpi.com Ionic liquids are another class of alternative solvents that can also act as catalysts, as seen in the [bmim]Br-mediated synthesis of spirooxindole-pyrrolidine hybrids. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS) for Pyrrolidine Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has become a transformative technology in synthetic chemistry. nih.govtandfonline.com By using microwave irradiation, reactions can be heated rapidly and uniformly, leading to dramatic reductions in reaction times, increased yields, and often higher product purity compared to conventional heating methods. scispace.com

MAOS is particularly well-suited for the synthesis of heterocyclic compounds like pyrrolidines. It has been successfully applied to multicomponent reactions, including 1,3-dipolar cycloadditions to generate complex spiro-pyrrolidine systems. chim.it For example, the synthesis of pyrrolidine-based heterocyclic hybrids has been achieved in as little as 15 minutes under microwave heating at 125 °C. tandfonline.com The N-alkylation of existing pyrrolidine rings is also significantly accelerated, with reactions completing in minutes under microwave irradiation compared to hours with conventional heating. mdpi.comnih.gov The combination of MAOS with solvent-free or green solvent conditions represents a highly efficient and sustainable strategy for accessing diverse pyrrolidine derivatives. chim.itscispace.com

Comprehensive Structural Elucidation and Advanced Spectroscopic Analysis of 3 Phenoxymethyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 3-(Phenoxymethyl)pyrrolidine, allowing for the precise assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) nuclei.

One-dimensional NMR spectra offer the initial and fundamental data for structural elucidation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrrolidine (B122466) ring, the phenoxy group, and the connecting methylene and methine protons. Protons on carbons adjacent to the ether oxygen and the nitrogen atom are characteristically shifted downfield. libretexts.orglibretexts.org The aromatic protons of the phenoxy group typically appear in the range of 6.8-7.4 ppm. The protons of the -OCH₂- group are expected around 4.0 ppm, while the methine proton at the C3 position of the pyrrolidine ring would likely resonate between 3.3 and 3.6 ppm. cell.com The protons on the pyrrolidine ring adjacent to the nitrogen (C2 and C5) are expected in the 2.8-3.8 ppm region, with the remaining ring protons (C4) appearing further upfield. cell.com

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. For this compound, distinct signals are anticipated for the aromatic, ether, and pyrrolidine carbons. The carbon of the phenoxy group attached to the oxygen (C-O) is expected to resonate significantly downfield, typically around 158 ppm. cell.com Aromatic carbons generally appear between 110-160 ppm. bhu.ac.in Ether carbons exhibit signals in the 50-80 ppm range. libretexts.org Specifically, the -OCH₂- carbon is expected around 70 ppm, while the pyrrolidine carbons would appear in the range of approximately 25-65 ppm. cell.comoregonstate.edu

¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atom. For a secondary amine like pyrrolidine, the ¹⁵N chemical shift is expected in a characteristic range that helps confirm the nature of the nitrogen center. researchgate.net

Interactive Data Table: Expected 1D NMR Chemical Shifts for this compound

| Atom Type | Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| Aromatic CH | ortho to -OCH₂ | ~6.95 | ~114 |

| Aromatic CH | meta to -OCH₂ | ~7.25 | ~129 |

| Aromatic CH | para to -OCH₂ | ~6.90 | ~121 |

| Aromatic C | ipso C-O | - | ~158 |

| Methylene | -O-C H₂- | ~4.0 | ~70 |

| Methine | Pyrrolidine CH -3 | ~3.4 | ~42 |

| Methylene | Pyrrolidine CH ₂-2 (adjacent to N) | ~3.0-3.8 | ~58 |

| Methylene | Pyrrolidine CH ₂-4 | ~1.8-2.4 | ~33 |

| Methylene | Pyrrolidine CH ₂-5 (adjacent to N) | ~2.8-3.7 | ~54 |

| Amine | NH | Broad, variable | - |

Note: Values are estimates based on data from analogous 3-substituted pyrrolidines and phenyl ethers and may vary based on solvent and other experimental conditions. libretexts.orgcell.com

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two or three bonds. It would be used to trace the connectivity within the pyrrolidine ring by showing correlations between adjacent protons (e.g., H2-H3, H3-H4, H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu This is vital for definitively assigning each carbon signal to its attached proton(s), for instance, linking the ¹H signal at ~4.0 ppm to the ¹³C signal at ~70 ppm confirms the identity of the -OCH₂- group. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is essential for piecing together the molecular fragments. columbia.edu Key correlations would include the protons of the -OCH₂- group to the ipso-carbon of the phenoxy ring and to the C3 carbon of the pyrrolidine ring, confirming the ether linkage between the two main structural motifs.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. For 3-substituted pyrrolidines, NOESY can help determine the relative orientation of the phenoxymethyl (B101242) substituent with respect to the protons on the pyrrolidine ring. nih.gov

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a coupled spin system. For this compound, a TOCSY spectrum would show correlations among all the protons of the pyrrolidine ring, helping to distinguish them from the isolated aromatic spin system.

Isotopic labeling is a powerful technique used to enhance NMR sensitivity and simplify complex spectra. researchgate.net By synthetically incorporating an NMR-active isotope like ¹⁵N, the nitrogen atom of the pyrrolidine ring becomes a sensitive probe. This allows for ¹H-¹⁵N or ¹³C-¹⁵N correlation experiments (like HSQC and HMBC) to be performed, which can unambiguously confirm which protons and carbons are adjacent to the nitrogen atom. This is particularly useful for assigning the C2 and C5 positions of the pyrrolidine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is highly effective for identifying key functional groups. The spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–500 cm⁻¹), which is unique to the molecule as a whole. innovatechlabs.comspecac.com

Key expected absorptions for this compound include:

N-H Stretch: A moderate, somewhat broad absorption between 3300 and 3400 cm⁻¹ is characteristic of the secondary amine in the pyrrolidine ring. dtic.mil

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic (pyrrolidine and methylene) C-H stretches are found just below 3000 cm⁻¹. cell.com

C=C Stretch (Aromatic): One or more sharp, medium-intensity peaks between 1500 and 1600 cm⁻¹ indicate the presence of the phenyl ring.

C-O-C Stretch (Ether): The most characteristic band for the ether linkage is a strong C-O stretching absorption. Phenyl alkyl ethers typically show two strong bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹. libretexts.orglibretexts.org

C-N Stretch: This absorption for the pyrrolidine ring is expected in the 1020-1200 cm⁻¹ range.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic Ring (C=C) | Stretch | 1500 - 1600 | Medium |

| Aryl Ether (C-O-C) | Asymmetric Stretch | ~1250 | Strong |

| Aryl Ether (C-O-C) | Symmetric Stretch | ~1050 | Strong |

| Aliphatic Amine (C-N) | Stretch | 1020 - 1200 | Medium |

Note: Values are based on typical ranges for the specified functional groups. libretexts.orgspecac.comdtic.mil

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for characterizing the aromatic ring and the carbon backbone. sci-hub.se

Key expected Raman signals include:

Aromatic Ring Vibrations: The phenyl ring gives rise to strong signals, including a prominent ring-breathing mode around 1000 cm⁻¹ and C=C stretching vibrations near 1600 cm⁻¹. acs.org These signals are often more intense in Raman than in IR spectra.

C-H Stretching: Both aromatic and aliphatic C-H stretching modes are visible, typically in the 2800-3100 cm⁻¹ region.

Pyrrolidine Ring Vibrations: The vibrations of the saturated pyrrolidine ring would contribute to the complex fingerprint region of the spectrum. researchgate.net

The combination of these advanced spectroscopic methods provides a comprehensive and unambiguous structural elucidation of this compound, confirming the identity and connectivity of all atoms and offering insights into its three-dimensional conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. For this compound, which has a molecular formula of C11H15NO, the calculated monoisotopic mass is 177.11537 Da uni.lu. High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.

In a typical mass spectrometry experiment using techniques like electrospray ionization (ESI), the molecule is first ionized, commonly forming a protonated molecule [M+H]+ with a predicted mass-to-charge ratio (m/z) of 178.12265 uni.lu. Subsequent fragmentation of this precursor ion (MS/MS analysis) provides valuable structural information. While specific experimental data for this compound is not extensively detailed in the available literature, its fragmentation can be predicted based on the established principles of mass spectrometry for amines, ethers, and aromatic compounds libretexts.orgnih.gov.

The fragmentation of the protonated molecule is expected to proceed through several key pathways, driven by the stability of the resulting fragments. Alpha-cleavage, a characteristic fragmentation pathway for amines, is anticipated to be a dominant process libretexts.org. This involves the cleavage of a bond adjacent to the nitrogen atom. Other likely fragmentations include cleavage at the ether linkage and within the pyrrolidine ring itself. The loss of the entire pyrrolidine moiety as a neutral molecule is a common fragmentation pathway observed in related α-pyrrolidinophenone structures researchgate.netresearchgate.net.

Key predicted fragmentation pathways include:

Loss of the phenoxy group: Cleavage of the C-O ether bond can lead to the formation of a phenoxy radical or anion and a corresponding pyrrolidin-3-ylmethyl cation.

Loss of the pyrrolidinemethyl group: Cleavage of the O-CH2 bond can result in a fragment corresponding to the phenoxy cation at m/z 93.

Ring-opening of pyrrolidine: Alpha-cleavage adjacent to the nitrogen can initiate the opening of the pyrrolidine ring, followed by subsequent losses of smaller neutral molecules.

Formation of an iminium ion: A common pathway for amines involves cleavage of the C3-C(H2) bond to generate a stable N-methylenepyrrolidinium ion or related iminium species.

The following table summarizes potential major fragments for this compound.

| Predicted m/z | Possible Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 178.12 | [C11H16NO]+ | Protonated molecule [M+H]+ |

| 107.05 | [C7H7O]+ | Cleavage of the C-C bond between the ring and the side chain, forming a hydroxytropylium ion or benzyl cation derivative. |

| 93.03 | [C6H5O]+ | Cleavage of the ether O-CH2 bond, forming a phenoxy cation. |

| 84.08 | [C5H10N]+ | Cleavage of the ether C-O bond, forming a 3-methylenepyrrolidinium ion. |

| 70.07 | [C4H8N]+ | Alpha-cleavage at C2-C3 or C4-C5 within the ring, followed by rearrangement. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise coordinates of atoms, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice.

Investigation of Intermolecular Interactions in Crystalline States

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is fundamental to crystal engineering, as they dictate many of the material's physical properties mdpi.comrsc.org. For this compound, the key functional groups—a secondary amine (N-H), an ether oxygen, and a phenyl ring—would be expected to direct the supramolecular assembly in the solid state.

The primary intermolecular interactions likely to be observed in the crystal structure of this compound include:

Hydrogen Bonding: The secondary amine group (N-H) is a classic hydrogen bond donor. It would likely form strong N-H···O hydrogen bonds with the ether oxygen of an adjacent molecule or potentially N-H···N bonds if the packing allows. Such interactions are a dominant force in the crystal packing of many nitrogen-containing organic compounds nih.gov.

C–H···O and C–H···π Interactions: Weaker, non-classical hydrogen bonds are also expected to play a significant role. These can involve the C-H bonds of the pyrrolidine or phenyl rings acting as donors and the ether oxygen or the π-system of the aromatic ring acting as acceptors nih.gov. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these types of short contacts within a crystal nih.gov.

π–π Stacking: The presence of the phenyl ring allows for potential π–π stacking interactions, where the aromatic rings of neighboring molecules align in a parallel or offset fashion. These interactions are crucial in the packing of many aromatic compounds.

The interplay of these directional hydrogen bonds and weaker, non-directional forces would ultimately determine the final, most thermodynamically stable crystal structure rsc.org.

Conformational Landscape and Stereochemical Dynamics of the 3 Phenoxymethyl Pyrrolidine Motif

Conformational Analysis of the Pyrrolidine (B122466) Ring

Ring Puckering and Pseudorotation Pathways

The conformation of the pyrrolidine ring can be described by a process known as pseudorotation, which represents a continuous interconversion between various puckered forms without passing through a high-energy planar state. beilstein-journals.orgnih.gov The entire conformational space of the five-membered ring is typically described by two parameters: the puckering amplitude (Φmax) and the phase angle of pseudorotation (P). beilstein-journals.orgnih.gov The puckering amplitude quantifies the degree of deviation from planarity, while the phase angle, which ranges from 0° to 360°, indicates which atoms are displaced from the mean plane of the ring. beilstein-journals.orgnih.gov

The primary puckered conformations are the envelope (E) form, where four atoms are coplanar and the fifth is out of the plane, and the twist (T) form, where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. beilstein-journals.orgnih.gov These conformations exist in a dynamic equilibrium. For proline, a well-studied pyrrolidine derivative, two preferred puckering states are commonly observed: Cγ-exo (UP) and Cγ-endo (DOWN), which describe the position of the Cγ atom relative to the plane of the rest of the ring. aip.orgnih.gov

| Pucker Type | Description | Key Displaced Atom(s) |

| Envelope (E) | Four atoms are roughly coplanar, with the fifth atom puckered out of this plane. | One atom (e.g., Cγ in Cγ-exo or Cγ-endo) |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of a plane formed by the other three atoms. | Two adjacent atoms |

| A summary of the primary puckering modes of the pyrrolidine ring. |

The interconversion between these forms occurs along a pseudorotational pathway, and the energy profile of this pathway reveals the most stable conformations as energy minima. beilstein-journals.orgnih.gov Computational methods, such as Density Functional Theory (DFT), and experimental techniques like NMR spectroscopy are used to map these pathways and determine the relative populations of different conformers. beilstein-journals.orgnih.gov

Influence of Substituents on Ring Conformation

Substituents on the pyrrolidine ring play a critical role in dictating the preferred pucker. nih.govacs.org Both steric and electronic (inductive and stereoelectronic) factors contributed by the substituent influence the conformational equilibrium. nih.govacs.org

For instance, the electronegativity of a substituent at the C-4 position significantly affects the ring's conformation. nih.govnih.gov In proline derivatives, an electronegative substituent in the 4(R) or trans position tends to stabilize an "up" or Cγ-exo pucker. nih.govaalto.fi Conversely, a 4(S) or cis electronegative substituent favors a "down" or Cγ-endo pucker. nih.govaalto.fi This control allows for the strategic design of molecules where the ring is "locked" into a specific conformation. nih.gov

However, steric effects can override these electronic preferences. A study on 4-tert-butylprolines demonstrated that the sterically demanding tert-butyl group strongly favors a pseudoequatorial orientation, forcing the ring into a conformation opposite to that predicted by electronic effects alone. aalto.fi Specifically, trans-4-tert-butyl-L-proline adopts an endo pucker, while the cis isomer adopts an exo pucker. aalto.fi The placement of the phenoxymethyl (B101242) group at the C-3 position in 3-(phenoxymethyl)pyrrolidine is similarly expected to influence the local ring conformation through a combination of these steric and electronic factors.

| Substituent Type at C-4 (L-proline) | Configuration | Favored Pucker | Primary Influence |

| Electronegative (e.g., -F, -OH) | trans (4R) | Cγ-exo (UP) | Stereoelectronic nih.govnih.gov |

| Electronegative (e.g., -F, -OH) | cis (4S) | Cγ-endo (DOWN) | Stereoelectronic nih.govnih.gov |

| Bulky (e.g., -tBu) | trans (4R) | Cγ-endo (DOWN) | Steric aalto.fi |

| Bulky (e.g., -tBu) | cis (4S) | Cγ-exo (UP) | Steric aalto.fi |

| Illustrative examples of substituent effects on pyrrolidine ring puckering. |

Rotational Isomerism of the Phenoxymethyl Group

The phenoxymethyl side chain of this compound introduces additional conformational complexity due to the presence of several rotatable single bonds. Rotational isomerism (or conformational isomerism) arises from the rotation around these bonds, leading to different spatial arrangements of the atoms, known as rotamers or conformers.

The key rotatable bonds in the phenoxymethyl moiety are the C3-C(H₂) bond connecting the pyrrolidine ring to the side chain, the C(H₂)-O ether linkage, and the O-C(phenyl) bond. Rotation around these bonds will define the orientation of the phenyl ring relative to the pyrrolidine ring. Computational studies on related phenoxymethyl- and benzyloxymethyl-based compounds have shown that these linkers can be used to control the spatial projection of the aromatic group. acs.org The relative energy of these different rotamers is determined by a balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonding or dispersion forces. For example, analysis of a related ligand bound to its protein target revealed a specific, strained conformation with a defined torsion angle around a key bond in the linker, highlighting that certain rotamers may be preferentially stabilized in specific environments. nih.gov The accessible conformations of the phenoxymethyl group are therefore crucial for determining how the molecule presents itself for intermolecular interactions.

| Rotatable Bond | Description | Potential Influence on Conformation |

| Pyrrolidine(C3)—CH₂ | Connects the side chain to the stereocenter on the pyrrolidine ring. | Orients the entire phenoxymethyl group relative to the ring pucker. |

| CH₂—O | The central ether linkage. | Defines the distance and angle between the pyrrolidine and phenyl moieties. |

| O—Phenyl(C1) | Connects the ether oxygen to the aromatic ring. | Determines the orientation of the phenyl ring plane. |

| Key rotatable bonds contributing to the rotational isomerism of the phenoxymethyl group. |

Stereoelectronic Effects in Pyrrolidine Derivatives

Stereoelectronic effects are electronic interactions that depend on the specific three-dimensional arrangement of atoms and orbitals within a molecule. In pyrrolidine derivatives, these effects are powerful determinants of conformational preference. nih.govbeilstein-journals.org These interactions often involve the delocalization of electrons from a filled bonding orbital (σ) or a lone pair (n) into an empty antibonding orbital (σ*). nih.govbeilstein-journals.org

A prominent example is the gauche effect, which can stabilize conformations where electronegative substituents are gauche (at a 60° dihedral angle) to each other. beilstein-journals.org More significantly in pyrrolidine systems, anomeric-type effects play a major role. beilstein-journals.org Quantum chemical studies on fluorinated pyrrolidines have identified a generalized anomeric effect, described as an n(N)→σ*(C-F) interaction, where the lone pair on the nitrogen atom delocalizes into the antibonding orbital of the carbon-fluorine bond. beilstein-journals.orgbeilstein-journals.org This interaction is highly dependent on the geometry and provides significant stabilization to specific ring puckers. beilstein-journals.org

Dynamic Structural Disorder in Pyrrolidine Rings

In the solid state, the conformational flexibility of the pyrrolidine ring can manifest as dynamic structural disorder. rsc.orgsemanticscholar.org This occurs when a molecule or a part of it, like the pyrrolidine ring, is not static but undergoes rapid motion between two or more conformations at a given temperature. semanticscholar.org This mobility can be observed in crystallographic studies as unusually large or elongated thermal ellipsoids for the atoms involved. semanticscholar.org

A notable study using solid-state NMR (ssNMR) and DFT calculations investigated a pharmaceutical compound containing two crystallographically distinct but nearly symmetric pyrrolidine rings. rsc.orgrsc.org It was discovered that the two rings exhibited remarkably different dynamic behaviors. rsc.orgsemanticscholar.org One ring was found to be relatively constrained, undergoing only low-energy torsional librations. rsc.org The other ring, however, was dynamically disordered, performing ring inversions between two distinct pucker conformations. rsc.orgrsc.org

The origin of this difference was traced to subtle variations in the crystal packing environment and intermolecular interactions. rsc.orgrsc.org The constrained ring experienced less favorable C–H···π interactions and close C–H···H–C contacts in its transition state for inversion, which raised the energy barrier for this process. rsc.org In contrast, the dynamically disordered ring had a lower barrier to inversion. This case study highlights that even minor differences in the solid-state environment can profoundly impact the dynamic behavior of the pyrrolidine motif. rsc.org

| Pyrrolidine Ring | Observed Dynamic Behavior | Activation Energy (Ea) | Attributed Cause |

| Constrained (Cord) | Torsional librations | 11 ± 2 kJ mol⁻¹ | Less efficient C–H···π interactions and steric hindrance (C–H···H–C contacts) in the transition state. rsc.orgrsc.org |

| Disordered (Cdis) | Ring inversions | 16 ± 3 kJ mol⁻¹ | Favorable intermolecular interactions allowing for a lower energy barrier to inversion. rsc.orgrsc.org |

| Summary of findings on the distinct dynamic behaviors observed in two pseudosymmetric pyrrolidine rings within the same crystal structure, as reported by Szell et al. rsc.orgrsc.org |

Reaction Mechanisms and Reactivity of 3 Phenoxymethyl Pyrrolidine

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center, making it the most reactive site for a variety of common organic transformations.

The secondary amine of 3-(Phenoxymethyl)pyrrolidine readily undergoes N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen atom, typically by reaction with an alkyl halide. These reactions are fundamental for modifying the steric and electronic properties of the pyrrolidine moiety. For instance, N-alkylation of pyrrolidine scaffolds is a key step in the synthesis of various derivatives, including those with potential antifungal activity where 2-arylpyrrolidines are N-alkylated with 1-(3-chloropropyl)-5-aryl-2H-tetrazoles. researchgate.net

N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This transformation is often used to install a variety of functional groups. Standard amide coupling conditions can be employed for this purpose. google.com

| Reaction Type | Reagent Class | Specific Example | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Benzyl Bromide | N-Benzyl-3-(phenoxymethyl)pyrrolidine |

| N-Alkylation | Bromoacetonitrile | Bromoacetonitrile | N-(Cyanomethyl)-3-(phenoxymethyl)pyrrolidine |

| N-Acylation | Acyl Chloride | Acetyl Chloride | N-Acetyl-3-(phenoxymethyl)pyrrolidine |

| N-Acylation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride | N-Tosyl-3-(phenoxymethyl)pyrrolidine |

As a secondary amine, this compound can react with aldehydes and ketones in a rapid and reversible condensation reaction to form iminium ions. wikipedia.org This reaction is a critical step in what is known as "iminium catalysis." wikipedia.org The general structure of an iminium cation is [R1R2C=NR3R4]+, which adopts an alkene-like geometry where the central C=N unit is nearly planar. wikipedia.org

The formation of an iminium ion from this compound and an α,β-unsaturated aldehyde, for example, generates a key electrophilic intermediate. The stability of these pyrrolidine-derived iminium ions has been examined computationally, showing that increased conjugation with additional double bonds leads to greater stabilization. ub.edu Iminium ions are susceptible to hydrolysis, which regenerates the parent amine and carbonyl compound, and can be reduced by agents like sodium cyanoborohydride to yield the corresponding tertiary amine. wikipedia.org Their electrophilic nature makes them key intermediates in various synthetic transformations, including reductive aminations. wikipedia.orgmdpi.com

Transformations of the Phenoxymethyl (B101242) Moiety

The phenoxymethyl group consists of a stable ether linkage and an aromatic phenyl ring. The ether bond itself is generally unreactive under standard conditions. Therefore, transformations of this moiety primarily focus on modifications of the phenyl ring.

While direct functionalization of the phenyl ring via electrophilic aromatic substitution is possible—with the phenoxy group acting as an ortho-, para-director—a more common and controlled strategy involves synthesizing analogs by starting with pre-functionalized phenols. Research into related compounds, such as 1-(4-(phenoxymethyl)benzyl)piperidines, demonstrates that a wide variety of derivatives can be accessed by using substituted phenols in the initial synthesis. acs.org This approach allows for precise control over the substitution pattern on the aromatic ring.

| Substituted Phenol (B47542) | Resulting Moiety in Analog | Potential Substitution Pattern |

|---|---|---|

| 4-Fluorophenol | 4-Fluorophenoxymethyl | Para-substitution |

| 2-Chlorophenol | 2-Chlorophenoxymethyl | Ortho-substitution |

| 4-Methoxyphenol | 4-Methoxyphenoxymethyl | Para-substitution |

| 2,4-Dichlorophenol | 2,4-Dichlorophenoxymethyl | Di-substitution |

Reactions at the Pyrrolidine Carbon Skeleton (e.g., C-H Activation)

While the nitrogen atom is the most common reaction site, the C-H bonds of the pyrrolidine ring can also be functionalized, offering a powerful route to more complex derivatives. Modern synthetic methods, particularly those involving transition-metal catalysis, enable the direct activation of otherwise unreactive C(sp³)–H bonds.

A notable example is the iron-catalyzed C–H bond amination, which allows for the diastereoselective synthesis of 2,5-disubstituted pyrrolidines from aliphatic azides. nih.gov In these reactions, an iron dipyrrinato complex can catalyze the conversion of an appropriately substituted azide (B81097) to a pyrrolidine via an intramolecular C-H amination process. nih.gov Theoretical and experimental studies have shown that the stereoselectivity of this cyclization can be controlled by the catalyst structure, with iron phenoxide complexes showing high performance in generating syn 2,5-disubstituted pyrrolidines. nih.gov Such methods provide a streamlined protocol for accessing complex N-heterocycles by directly functionalizing the carbon backbone. nih.gov

Catalytic Behavior and Reaction Pathways

Chiral pyrrolidine derivatives are widely used as organocatalysts, particularly in asymmetric synthesis. d-nb.info this compound, especially in an enantiomerically pure form, has the potential to act as an organocatalyst via an iminium ion-based pathway.

In a typical iminium catalysis cycle involving an α,β-unsaturated aldehyde, the catalytic pathway proceeds as follows:

Iminium Ion Formation: The pyrrolidine catalyst reacts with the aldehyde substrate to form a chiral iminium ion. wikipedia.orgub.edu This step activates the substrate toward nucleophilic attack.

Nucleophilic Attack: A nucleophile adds to the β-carbon of the iminium ion. The stereochemistry of the pyrrolidine catalyst directs the facial selectivity of this attack, leading to the formation of a new stereocenter.

Hydrolysis: The resulting enamine intermediate is hydrolyzed to release the functionalized aldehyde product and regenerate the pyrrolidine catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

This catalytic behavior is central to many modern organocatalytic reactions, demonstrating how the reactivity of the pyrrolidine nitrogen can be harnessed to control complex chemical transformations. ub.edu

Advanced Applications of the 3 Phenoxymethyl Pyrrolidine Scaffold in Synthetic Chemistry

Asymmetric Organocatalysis Utilizing Pyrrolidine (B122466) Derivatives

Asymmetric organocatalysis, a field that uses small, chiral organic molecules to catalyze stereoselective reactions, has become a major pillar of chemical synthesis, complementing metal-based and enzymatic catalysis. nih.govnih.gov The pyrrolidine scaffold, most famously represented by the amino acid L-proline, was central to the birth of modern organocatalysis. nih.gov Proline and its derivatives effectively catalyze a wide range of transformations, including aldol (B89426) and Mannich reactions, through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. mdpi.com

The catalytic efficiency and stereoselectivity of pyrrolidine-based organocatalysts are highly dependent on the nature and position of substituents on the pyrrolidine ring. Modifications are strategically made to optimize catalyst performance for increasingly complex or less reactive substrates. mdpi.com For instance, the introduction of substituents at the 3- or 4-positions can significantly influence the steric environment of the catalytic site, thereby enhancing stereochemical control.

Research has shown that the presence of an acid group at the 3-position of the pyrrolidine ring plays a critical role in controlling the stereoselectivity of Mannich-type reactions. acs.org Catalysts like (R)-3-pyrrolidinecarboxylic acid have demonstrated high efficiency in promoting reactions to yield anti-Mannich products with excellent diastereo- and enantioselectivities. acs.org While direct studies on 3-(phenoxymethyl)pyrrolidine as a primary organocatalyst are not extensively documented, the principles derived from related systems suggest its potential. A phenoxymethyl (B101242) group at the 3-position could exert significant steric influence, directing the approach of substrates to the catalytically active nitrogen center. Furthermore, the ether oxygen could engage in hydrogen bonding or other non-covalent interactions, further organizing the transition state assembly. The development of aryl pyrrolidine-based hydrogen-bond donor (HBD) catalysts for anion-binding catalysis highlights the importance of the aryl moiety in achieving high enantioselectivity. nih.gov

Table 1: Performance of Substituted Pyrrolidine Organocatalysts in Asymmetric Reactions This table is representative of the field and illustrates the effect of substitution on pyrrolidine catalysts. Specific data for this compound as a catalyst is not widely available.

| Catalyst | Reaction Type | Substrates | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| (R)-3-Pyrrolidinecarboxylic acid | anti-Mannich | Aldehydes + α-imino esters | up to >99 | up to >99 | acs.org |

| Pyrrolidine-2-ylmethyl-carbamic acid isobutyl ester | Michael Addition | Ketones + Nitroolefins | up to 97 | up to 94 | arkat-usa.org |

Chiral Building Blocks for Complex Molecule Synthesis

Chiral pyrrolidines are fundamental building blocks in the asymmetric synthesis of complex organic molecules, including pharmaceuticals and natural products. mdpi.comsemanticscholar.org Their utility stems from the pre-defined stereochemistry of the pyrrolidine core, which can be elaborated into more complex structures. The non-essential amino acid L-proline, a naturally occurring chiral pyrrolidine, is a common starting material for producing a wide range of chiral compounds. d-nb.info The ability to synthesize homochiral compounds from non-chiral starting materials using chiral catalysts has further expanded the toolkit for creating novel chiral intermediates. mdpi.com

The this compound scaffold serves as a valuable chiral synthon. Its synthesis can be envisioned from precursors like 3-hydroxypyrrolidine or 3-(hydroxymethyl)pyrrolidine, which are themselves important chiral building blocks. For example, metal-catalyzed asymmetric 1,3-dipolar cycloaddition reactions provide a general route to diversely functionalized homochiral pyrrolidines. nih.gov An efficient synthetic route to chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) has been developed, showcasing the importance of the pyrrolidine scaffold in medicinal chemistry and the need for versatile synthetic methods to access its derivatives. nih.gov

The synthesis of densely substituted pyrrolidines with multiple stereogenic centers can be achieved through methods like [3+2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides, yielding proline derivatives that can be further transformed. acs.org A specific example, (3S,4S,5S)-Diethyl-3-formyl-4-(phenoxymethyl)-5-(trifluoromethyl)pyrrolidine-2,2-dicarboxylate, has been synthesized, demonstrating the incorporation of the phenoxymethyl group into a highly functionalized pyrrolidine ring. acs.org Such building blocks are instrumental in diversity-oriented synthesis, allowing for the systematic exploration of chemical space around a core scaffold. d-nb.info

Table 2: Examples of Complex Molecules Synthesized Using Pyrrolidine Building Blocks This table illustrates the role of the pyrrolidine scaffold in the synthesis of diverse and complex molecules.

| Molecule Class | Pyrrolidine Building Block | Synthetic Strategy | Significance | Reference |

|---|---|---|---|---|

| Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | Chiral 4-substituted pyrrolidines | Multi-step synthesis from chiral precursors | Development of selective inhibitors for neurological disorders | nih.gov |

| Chromenopyrrolidinones | Substituted pyrrolidinones | Palladium-catalyzed allylative cyclization | Access to novel heterocyclic scaffolds with potential biological activity | aalto.fi |

Ligand Design for Transition Metal Catalysis

The pyrrolidine framework is a cornerstone in the design of chiral ligands for enantioselective transition metal catalysis. d-nb.infosemanticscholar.org Transition metal catalysis is a powerful tool for forming a wide variety of chemical bonds, and the use of chiral ligands enables these reactions to be performed stereoselectively. nih.govnih.gov The ligand's structure creates a chiral pocket around the metal center, influencing the trajectory of incoming substrates and thus determining the stereochemical outcome of the reaction.

Pyrrolidine-based ligands are attractive due to their rigid conformation, the availability of multiple stereoisomers, and the ease with which they can be functionalized. semanticscholar.org Various donor atoms, such as nitrogen, phosphorus, and sulfur, can be appended to the pyrrolidine scaffold to create bidentate or polydentate ligands capable of coordinating to a wide range of transition metals. semanticscholar.orgresearchgate.net For example, pyrrolidine-based P,N-ligands have been used in iridium-catalyzed asymmetric hydrogenation, while N,S-donor ligands have been applied in palladium-catalyzed allylic alkylation reactions. semanticscholar.orgmdpi.com

The introduction of a 3-(phenoxymethyl) group onto the pyrrolidine scaffold would significantly impact its properties as a ligand. The bulky phenoxy group would contribute to the steric environment of the chiral pocket, which is a key factor in achieving high enantioselectivity. Furthermore, the ether oxygen and the phenyl ring could engage in non-covalent interactions with the substrate, providing additional stereochemical control. The design of chiral ligands that utilize non-covalent interactions, such as hydrogen bonding and π-system engagements, is an emerging strategy for enhancing stereocontrol in transition metal-catalyzed transformations. nih.gov While specific ligands based on the simple this compound are not extensively reported, the synthesis of homochiral heteroaromatic pyrrolidines via cycloaddition reactions demonstrates a pathway to such structures for ligand development. nih.gov The strategic design of ligands based on tetrazole-functionalized proline derivatives for creating homochiral coordination polymers further illustrates the modularity of the pyrrolidine scaffold in catalysis. sciengine.com

Table 3: Pyrrolidine-Based Ligands in Asymmetric Transition Metal Catalysis This table provides examples of different types of pyrrolidine-based ligands and their applications, highlighting the versatility of the scaffold.

| Ligand Type | Metal | Reaction | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|

| Pyrrolidine-based P,N-Ligand | Iridium | Asymmetric Hydrogenation of Pyridinium Salts | High | mdpi.com |

| Pyrrolidine-based N,S-Ligand | Palladium | Asymmetric Allylic Alkylation (Tsuji-Trost) | up to 82% | semanticscholar.org |

| Spirocyclic Pyrrolidine Ligand | Copper | Aerobic Oxidative Cross-Coupling | High | researchgate.net |

Peptidomimetic Scaffolds Based on Pyrrolidine Architectures

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. acs.org The pyrrolidine ring is an exceptionally useful scaffold in peptidomimetic design because its constrained, non-planar structure can effectively mimic the secondary structures of peptides, particularly β-turns. nih.govbeilstein-journals.org By incorporating a pyrrolidine core, a specific and predictable conformation can be imposed on the molecule, which is often crucial for high-affinity binding to biological targets like receptors or enzymes. beilstein-journals.org

The substituents on the pyrrolidine ring are designed to mimic the side chains of natural amino acids, projecting them into well-defined regions of three-dimensional space. A 3-(phenoxymethyl) group, for instance, can be considered a mimic of the side chain of phenylalanine or a related aromatic amino acid, with the ether linkage providing a different connectivity and conformational profile compared to a standard alkyl chain. This allows for the exploration of novel interactions within a target's binding site. The design of peptidomimetics is often guided by a structure-based approach where the scaffold is built to present key functional groups in a specific spatial arrangement. nih.gov

The pyrrolidine scaffold has been used to create a wide variety of peptidomimetic structures. For example, pyrrolinone-pyrrolidine oligomers have been designed as "universal peptidomimetics" capable of mimicking the side-chain arrangements of various peptide secondary structures, including helices and β-sheets. nih.gov In the development of inhibitors for the SARS-CoV 3CL protease, a key enzyme in the viral life cycle, peptidomimetic inhibitors featuring a γ-lactam (pyrrolidinone) at the P1 site were found to be crucial for potent activity. nih.gov The unique folding conformation induced by a phenoxyacetyl moiety at the S4-site was also identified as a key structural requirement, highlighting the importance of aryloxy groups in achieving potent inhibition. nih.gov These findings underscore the potential of the this compound scaffold as a core element in the rational design of novel therapeutics. nih.gov

Table 4: Pyrrolidine Architectures in Peptidomimetic Design This table illustrates how the pyrrolidine scaffold is used to mimic natural peptide structures and create molecules with therapeutic potential.

| Peptidomimetic Application | Pyrrolidine-Based Scaffold | Mimicked Structure/Function | Target | Reference |

|---|---|---|---|---|

| Gelsolin Amyloidosis Inhibitor | Piperidine-pyrrolidine unnatural amino acid | Sequence-specific peptide inhibitor | Gelsolin Amyloidogenic Core | nih.gov |

| SARS-CoV 3CL Protease Inhibitor | γ-Lactam (pyrrolidinone) with phenoxyacetyl group | Tripeptide substrate | SARS-CoV 3CL Protease | nih.gov |

| Universal Peptidomimetic | Pyrrolinone-pyrrolidine oligomers | α-helix, β-sheet, β-turn | General protein secondary structures | nih.gov |

Future Research Horizons for 3 Phenoxymethyl Pyrrolidine Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of pyrrolidine (B122466) derivatives has traditionally relied on established methods, but future research will prioritize the development of more efficient, cost-effective, and environmentally benign pathways. For 3-(phenoxymethyl)pyrrolidine and its analogues, this involves moving beyond conventional techniques to embrace modern synthetic strategies.

Key areas for future development include:

Stereoselective Synthesis: Many bioactive molecules containing the pyrrolidine ring are chiral, and their biological effects are often dependent on their specific stereochemistry. d-nb.info Future synthetic routes must therefore offer high levels of stereocontrol. Promising approaches include asymmetric cyclization reactions of acyclic precursors and the use of chiral catalysts. d-nb.infomdpi.com The development of methods that establish the desired stereocenters at the C3 and C4 positions of the pyrrolidine ring in a single, efficient step will be a significant focus.

Catalysis Innovation: The use of novel catalytic systems is a major avenue for improving synthetic efficiency. This includes phase-transfer catalysis (PTC), which has been successfully used to synthesize other N-substituted pyrrolidine derivatives under mild, often water-free conditions. acs.org Further exploration of transition-metal catalysis and organocatalysis could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions, providing novel entry points to the this compound scaffold. diva-portal.org

Green Chemistry Approaches: There is a strong impetus to develop more sustainable chemical processes. Microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency for pyrrolidine derivatives, reducing reaction times and often improving yields. d-nb.info The exploration of flow chemistry, alternative solvent systems, and atom-economical reactions like 1,3-dipolar cycloadditions will be crucial in minimizing the environmental footprint of synthesizing these compounds. d-nb.info

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Asymmetric Catalysis | High enantiomeric and diastereomeric purity, crucial for biological activity. d-nb.infomdpi.com |

| Phase-Transfer Catalysis (PTC) | Mild reaction conditions, high yields, and suitability for industrial scale-up. acs.org |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and alignment with green chemistry principles. d-nb.info |

| Flow Chemistry | Improved safety, scalability, and process control. |

| Radical Cyclization | Access to complex pyrrolidine structures from simple acyclic precursors. diva-portal.org |

Exploration of Underexplored Reactivity Profiles

A comprehensive understanding of a molecule's reactivity is essential for its application in synthesis and materials science. While the basic chemical properties of the pyrrolidine scaffold are known, the specific reactivity profile of this compound offers avenues for further exploration. Future research will likely focus on leveraging its unique structural features—the secondary amine, the ether linkage, and the aromatic ring—to drive novel chemical transformations.

Iminium Ion Chemistry: The pyrrolidine moiety can react with carbonyl compounds to form intermediate iminium ions. acs.orgnih.gov The stability and reactivity of these ions can be harnessed in catalytic processes, such as Michael additions, to form new carbon-carbon bonds. nih.gov Investigating the formation of iminium ions from this compound and their subsequent reactions could unlock new pathways for functionalizing the molecule at or near the nitrogen atom.

Functionalization of the Aromatic Ring: The phenoxy group provides a handle for further modification through electrophilic or nucleophilic aromatic substitution reactions. Exploring selective functionalization of this ring could generate a library of derivatives with diverse electronic and steric properties, which is a common strategy in drug discovery to fine-tune activity and pharmacokinetic profiles.

Ring-Opening and Rearrangement Reactions: While often undesired, controlled ring-opening or rearrangement reactions can provide access to entirely new molecular scaffolds. Studying the stability of the this compound ring under various conditions (e.g., reductive, oxidative, acidic, basic) could reveal novel reaction pathways and expand its synthetic utility beyond that of a stable core structure.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The synergy between artificial intelligence (AI) and chemistry is revolutionizing how chemical research is conducted. researchgate.netresearchgate.net For this compound, AI and machine learning (ML) offer powerful tools to accelerate the discovery and optimization of synthetic routes and to predict novel reactions.

Reaction Outcome and Yield Prediction: ML models are increasingly capable of predicting the products, selectivity, and yields of chemical reactions with high accuracy. researchgate.netresearchgate.net By training on large datasets of known reactions, these models can forecast the success of a proposed synthetic step under specific conditions (e.g., solvent, temperature, catalyst). researchgate.net This predictive power saves significant time and resources by prioritizing experiments that are most likely to succeed. researchgate.netnips.cc

Discovery of Novel Reactions: Beyond optimizing known transformations, ML can help discover entirely new reactions. By identifying patterns in reactivity data that are not obvious to humans, AI algorithms can suggest novel combinations of reactants and catalysts, potentially leading to new methods for synthesizing or functionalizing the this compound scaffold. researchgate.net

| AI/ML Application | Relevance to this compound Chemistry |

| Retrosynthesis Planning | Proposes efficient, computer-generated synthetic pathways to novel derivatives. researchgate.netnih.gov |

| Reaction Yield Prediction | Optimizes reaction conditions (temperature, solvent, etc.) to maximize product yield. researchgate.netdntb.gov.ua |

| Outcome Prediction | Forecasts major products and potential side products, guiding experimental design. nips.cc |

| New Reaction Discovery | Identifies novel transformations for synthesizing or functionalizing the pyrrolidine scaffold. researchgate.net |

Advanced Computational Modeling for Predictive Chemistry

Alongside AI, physics-based computational modeling provides deep insights into the electronic structure and dynamic behavior of molecules. These methods allow for the in silico prediction of chemical properties and reactivity, guiding experimental work and providing a fundamental understanding of molecular behavior.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are invaluable for studying reaction mechanisms. nih.gov They can be used to calculate the energies of reactants, transition states, and products, allowing researchers to map out the most favorable reaction pathways. unimi.it For this compound, DFT can be used to predict its reactivity in various transformations, understand the influence of substituents on its properties, and design more effective catalysts for its synthesis. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. researchgate.netacs.org This is particularly useful for understanding how a molecule like this compound might bind to a protein target, a key aspect of drug discovery. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates for a specific biological target. tandfonline.com

| Computational Method | Predictive Capability for this compound |

| Density Functional Theory (DFT) | Predicts reaction mechanisms, transition state energies, and electronic properties. unimi.it |

| Molecular Dynamics (MD) | Simulates conformational dynamics and interactions with biological targets. researchgate.netacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of novel derivatives based on their structure. researchgate.nettandfonline.com |

| Free Energy Perturbation (FEP) | Calculates the relative binding affinities of different ligands to a target protein. acs.org |

Q & A

Q. What are the established synthetic pathways for 3-(Phenoxymethyl)pyrrolidine?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, similar pyrrolidine derivatives are synthesized by reacting substituted phenols with pyrrolidine precursors under basic conditions (e.g., K₂CO₃ or NaH). A common approach includes:

- Step 1 : Activation of the phenol group (e.g., halogenation or Mitsunobu reaction) to facilitate coupling.

- Step 2 : Reaction with a pyrrolidine intermediate (e.g., 3-hydroxymethylpyrrolidine) under reflux in aprotic solvents like DMF or THF .

- Step 3 : Purification via column chromatography or recrystallization.

For fluorinated analogs, fluorinated reagents (e.g., Selectfluor) may be used to introduce substituents .

Q. How is the structure of this compound characterized analytically?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the pyrrolidine ring and phenoxymethyl substituent (e.g., δ ~3.5–4.5 ppm for methylene protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₁H₁₅NO₂: calc. 194.1176) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection .

Q. What are the physicochemical properties of this compound relevant to laboratory handling?

Advanced Research Questions

Q. What biological targets are associated with this compound derivatives?

Similar compounds modulate neurotransmitter systems:

- Serotonin/Dopamine Receptors : Fluorinated analogs exhibit affinity for 5-HT₁A and D₂ receptors in radioligand binding assays (IC₅₀: 10–100 nM) .

- Calcium Channels : Trifluoromethoxy-substituted pyrrolidines inhibit T-type Ca²⁺ channels (IC₅₀: ~5 µM) in patch-clamp studies .

Methodologies : - In vitro assays : Receptor binding using H-labeled ligands.

- Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses .

Q. How does the phenoxymethyl substituent influence pharmacokinetics?

- Lipophilicity : The phenoxymethyl group increases logP (e.g., ~2.5 for analogs), enhancing blood-brain barrier permeability .

- Metabolic Stability : Methyl or halogen substituents reduce CYP450-mediated oxidation (e.g., t₁/₂ increased by 40% in microsomal assays) .

Comparative Data :

| Substituent | Metabolic t₁/₂ (Human Liver Microsomes) |

|---|---|

| Phenoxymethyl | 120 min |

| 4-Fluorophenoxymethyl | 180 min |

Q. How are contradictions in activity data resolved across studies?

Common strategies include:

- Dose-Response Validation : Re-testing compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Orthogonal Assays : Combining SPR (surface plasmon resonance) with cell-based functional assays to confirm target engagement .

- Meta-Analysis : Pooling data from PubChem and ChEMBL to identify outliers .

Data Contradictions and Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.